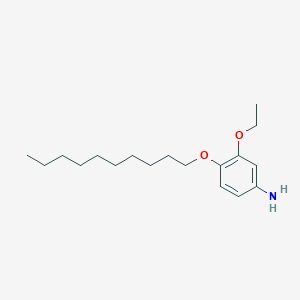

4-(Decyloxy)-3-ethoxybenzenamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-decoxy-3-ethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO2/c1-3-5-6-7-8-9-10-11-14-21-17-13-12-16(19)15-18(17)20-4-2/h12-13,15H,3-11,14,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMYCXWVNAACEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301739 | |

| Record name | 4-(Decyloxy)-3-ethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55483-78-8 | |

| Record name | 4-(Decyloxy)-3-ethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55483-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Decyloxy)-3-ethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-(decyloxy)-3-ethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Decyloxy 3 Ethoxybenzenamine and Its Precursors

Retrosynthetic Analysis of 4-(Decyloxy)-3-ethoxybenzenamine

The journey to synthesize this compound commences with a retrosynthetic analysis, a problem-solving technique that deconstructs the target molecule into simpler, readily available starting materials. ias.ac.indeanfrancispress.com This process involves imaginary disconnections of chemical bonds to identify potential precursors. amazonaws.com

Disconnection Approaches for Alkyl Ether Formation

The ether linkages, specifically the decyloxy and ethoxy groups, are prime candidates for disconnection. deanfrancispress.com The most logical approach is to break the carbon-oxygen bond of the ether, leading to a phenol (B47542) and an alkyl halide. This strategy points towards the Williamson ether synthesis, a classic and versatile method for preparing ethers. gordon.edumasterorganicchemistry.com In this scenario, the decyloxy group can be disconnected to yield a 4-hydroxy-3-ethoxyaniline derivative and a decyl halide, such as decyl bromide. masterorganicchemistry.com For compounds with two parts joined by a heteroatom like oxygen, disconnection next to the heteroatom simplifies the molecule into manageable synthons, which are idealized fragments that represent the reactive species. deanfrancispress.com

Strategies for Aromatic Amine Functionalization

The aromatic amine group is a key feature of the target molecule. A common and effective strategy for its introduction is through the reduction of a nitro group. youtube.com This functional group interconversion (FGI) is a crucial step in the retrosynthetic plan, as the direct introduction of an amino group onto the aromatic ring in the desired position can be challenging. ias.ac.inslideshare.net Therefore, a key precursor is identified as 1-(decyloxy)-2-ethoxy-4-nitrobenzene. The nitro group is an excellent precursor because it can be readily reduced to an amine using various established methods. orgoreview.com

Precursor Identification and Commercial Availability Assessment

The retrosynthetic analysis logically leads to the identification of essential precursors. A practical synthesis plan must consider the commercial availability of these starting materials. ias.ac.in A plausible and cost-effective route often begins with a commercially available nitro-substituted phenol, such as 3-ethoxy-4-nitrophenol (B3055419). The synthesis would then proceed by first forming the decyl ether and subsequently reducing the nitro group. The commercial availability of these precursors is a critical factor in determining the most efficient and economical synthetic pathway.

Classical Synthetic Routes to this compound

The actual synthesis of this compound is built upon the strategic disconnections identified during the retrosynthetic analysis, employing well-established and reliable chemical reactions.

Etherification Reactions Involving Decyl Halides and Ethoxy-substituted Phenols

The formation of the decyl ether is typically achieved through the Williamson ether synthesis. masterorganicchemistry.comacs.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. masterorganicchemistry.com

The process generally follows these steps:

Phenoxide Formation: A substituted phenol, such as 3-ethoxy-4-nitrophenol, is treated with a base to form the corresponding phenoxide. Common bases for this purpose include sodium hydroxide (B78521) or potassium carbonate. gordon.eduresearchgate.net

Nucleophilic Attack: The resulting phenoxide then acts as a nucleophile, attacking an alkyl halide like 1-bromodecane. google.com This SN2 reaction results in the formation of the ether linkage, yielding 1-(decyloxy)-2-ethoxy-4-nitrobenzene. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a polar aprotic solvent to facilitate the substitution.

Reductive Amination Pathways for Benzenamine Moiety Formation

The final step in the synthesis is the reduction of the nitro group to form the desired aniline (B41778) derivative. orgoreview.com This is a common and well-understood transformation in organic synthesis. youtube.com

Several methods can be employed for this reduction:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). youtube.com This is often a clean and efficient method.

Metal-Acid Systems: A classic and robust method involves the use of a metal, such as iron or tin, in the presence of an acid like hydrochloric acid (HCl). youtube.comorgoreview.com

The choice of the reducing agent can be influenced by the scale of the reaction and the presence of other functional groups in the molecule. The reaction pathway can proceed through intermediates like nitrosobenzene (B162901) and phenylhydroxylamine before yielding the final aniline product. rsc.org Upon completion of the reduction, the final product, this compound, is isolated and purified.

Multi-step Reaction Sequences for Aromatic Ring Functionalization

The construction of the this compound molecule necessitates a carefully planned multi-step synthesis to install the three distinct functional groups—amine, ethoxy, and decyloxy—at the correct positions (1, 3, and 4, respectively) on the aromatic ring. A common and logical retrosynthetic analysis suggests that the final amino group can be derived from the reduction of a nitro group, a reliable and widely used transformation in organic synthesis. This simplifies the synthetic challenge to the formation of a key intermediate: 4-(decyloxy)-3-ethoxynitrobenzene.

A plausible and efficient synthetic pathway commences with a precursor that already contains the desired spatial relationship between an oxygen-containing functional group and a nitro group. A suitable starting material is 3-ethoxy-4-nitrophenol . The synthesis then proceeds via two main steps:

O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group of 3-ethoxy-4-nitrophenol is alkylated using a decyl halide, typically 1-bromodecane or 1-iododecane . This reaction, a classic Williamson ether synthesis, is performed in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The phenoxide then attacks the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the decyl ether linkage. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the SN2 mechanism. wikipedia.orgmdpi.com This step yields the intermediate 4-(decyloxy)-3-ethoxynitrobenzene .

Reduction of the Nitro Group: The nitro group of the 4-(decyloxy)-3-ethoxynitrobenzene intermediate is then reduced to a primary amine to yield the final product. Catalytic hydrogenation is the most common and efficient method for this transformation. rsc.org The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose. The reaction is typically run in a solvent such as ethanol (B145695) or methanol (B129727). rsc.org This step cleanly converts the nitro group to the amine, yielding This compound .

An alternative, more elaborate route has been outlined in patent literature, starting from catechol . This industrial approach involves:

Protection of the diol functionality of catechol.

Nitration of the protected aromatic ring.

Deprotection to yield 3,4-dihydroxynitrobenzene.

Sequential alkylation, first with a decyl halide and then with an ethylating agent like diethyl sulfate, to form 3-ethoxy-4-decyloxynitrobenzene. francis-press.com

Finally, reduction of the nitro group as described above.

This multi-step sequence highlights the importance of protecting groups and the careful ordering of reactions to achieve the desired substitution pattern on the aromatic ring.

Advanced and Novel Synthetic Approaches for this compound

While classical methods provide a reliable route to this compound, modern synthetic chemistry offers advanced techniques that can improve efficiency, safety, and sustainability.

Catalytic Methods in O-Alkylation and C-N Bond Formation

O-Alkylation: The Williamson ether synthesis, while robust, can sometimes be slow or require harsh conditions. The efficiency of the O-alkylation step can be significantly enhanced using Phase-Transfer Catalysis (PTC) . In a biphasic system (e.g., an aqueous solution of NaOH and an organic solvent containing the phenol), a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether (e.g., 18-crown-6) facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. phasetransfercatalysis.comresearchgate.net In the organic phase, the "naked" and highly reactive anion rapidly reacts with the alkyl halide. This method can accelerate reaction rates, allow for milder conditions (lower temperatures), and often leads to cleaner reactions with higher yields by minimizing side reactions like C-alkylation. phasetransfercatalysis.com

C-N Bond Formation: The catalytic hydrogenation of the nitro group is a well-established C-N bond formation method. Advanced catalytic systems can offer higher activity and selectivity. For instance, palladium/graphene (Pd/G) nanocomposites have shown higher activity and stability compared to traditional Pd/C catalysts in the hydrogenation of nitroarenes. rsc.org This enhanced activity is attributed to the high dispersion of palladium nanoparticles on the graphene sheets and the strong adsorption of the nitroaromatic compound onto the catalyst surface via π-π stacking interactions. rsc.org

Alternatively, transfer hydrogenation represents a safer and more convenient method. Instead of using high-pressure hydrogen gas, a hydrogen donor molecule is used in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium formate, or sodium hypophosphite, with Pd/C often serving as the catalyst. acs.org This approach avoids the need for specialized high-pressure equipment.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several aspects of the synthesis of this compound can be improved from a green perspective.

Alternative Solvents: The Williamson ether synthesis often employs polar aprotic solvents like DMF or DMSO, which are under scrutiny for their toxicity. masterorganicchemistry.com Green alternatives include the use of more benign solvents like carbonates (e.g., dimethyl carbonate) or employing aqueous conditions with the aid of surfactants. researchgate.net Research has shown that using surfactants like cetyltrimethylammonium bromide (CTAB) can create micelles in water, which act as microreactors, promoting the reaction between the water-insoluble reactants and avoiding the need for volatile organic solvents. researchgate.net

Catalyst Recycling: The use of heterogeneous catalysts, such as Pd/C for the nitro reduction, is inherently greener than homogeneous systems, as the catalyst can be easily recovered by filtration and reused for multiple reaction cycles. beilstein-journals.org

Atom Economy: Transfer hydrogenation can be a greener alternative to reductions using metal hydrides like NaBH₄, which have a lower atom economy and generate more waste. rsc.orgacs.org

Flow Chemistry Applications for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, especially for scalable and safe production. smolecule.comnih.govvapourtec.com

The synthesis of this compound is well-suited for adaptation to a flow process. A key advantage lies in the handling of potentially hazardous reactions like nitration. Nitration reactions are highly exothermic, and in batch reactors, poor heat transfer can lead to dangerous temperature spikes and runaway reactions. beilstein-journals.orgresearchgate.net In a microreactor or tubular flow reactor, the high surface-area-to-volume ratio allows for extremely efficient heat dissipation, enabling precise temperature control and a much safer process. researchgate.net

A hypothetical flow synthesis could involve:

Pumping a stream of the aromatic precursor and a nitrating agent (e.g., a mixture of nitric and sulfuric acid) through a temperature-controlled microreactor module to perform the nitration. vapourtec.com

The output stream containing the nitroaromatic intermediate could then be directly channeled into a second reactor module, a packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C).

A stream of hydrogen gas (or a liquid hydrogen donor for transfer hydrogenation) would be introduced into this second module to perform the reduction. researchgate.net

This "telescoping" of reaction steps eliminates the need to isolate and purify intermediates, saving time, reducing solvent waste, and minimizing manual handling of materials. phasetransfer.com Such a continuous process allows for automated, on-demand production with improved consistency and product quality. rsc.org

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction parameters is crucial for maximizing yield, minimizing impurities, and ensuring an efficient and cost-effective synthesis. The choice of solvent is a particularly critical factor that can dramatically influence reaction outcomes.

Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a multifaceted role in a chemical reaction: it must dissolve the reactants, facilitate their interaction, and can influence the reaction pathway and rate.

In the Williamson Ether Synthesis (O-Alkylation): This SN2 reaction is highly sensitive to the solvent. Protic solvents (like water or ethanol) can solvate the nucleophile (phenoxide), creating a solvent shell that hinders its ability to attack the electrophile, thus slowing the reaction. wikipedia.org Polar aprotic solvents such as acetonitrile (B52724) (MeCN) , N,N-dimethylformamide (DMF) , and dimethyl sulfoxide (B87167) (DMSO) are generally preferred because they solvate the cation but leave the anion relatively free and highly reactive. wikipedia.orgmasterorganicchemistry.com This leads to a significant rate enhancement. The choice of solvent can also affect selectivity, particularly in phenols where C-alkylation can be a competing side reaction. A study on the WES reaction of benzyl (B1604629) bromide and sodium β-naphthoxide showed that changing the solvent from methanol to acetonitrile improved the O- to C-alkylation ratio from 72:28 to 97:3. aiche.org

Table 1: Representative Solvent Effects on Williamson Ether Synthesis Yield

| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Relative Yield (%) |

|---|---|---|---|

| DMF (N,N-Dimethylformamide) | 36.7 | 2-4 | ~95 |

| DMSO (Dimethyl sulfoxide) | 46.7 | 2-4 | ~94 |

| Acetonitrile (MeCN) | 37.5 | 4-8 | ~90 |

| Acetone | 20.7 | 8-16 | ~85 |

| THF (Tetrahydrofuran) | 7.6 | 12-24 | ~70 |

| Ethanol (Protic) | 24.6 | 24-48 | <50 |

Note: Data are representative and compiled based on general principles of the Williamson ether synthesis. Actual results will vary based on specific substrates, temperature, and base used.

In the Catalytic Hydrogenation of the Nitro Group: The solvent in catalytic hydrogenation can influence catalyst activity and selectivity. The solvent's ability to dissolve hydrogen gas and the nitroaromatic substrate is important. Alcohols like ethanol and methanol are common choices due to their good dissolving properties and inertness under these conditions. rsc.org The solvent can also affect the adsorption of the substrate onto the catalyst surface. In some cases, the solvent choice can be critical for achieving chemoselectivity, for example, when other reducible functional groups are present in the molecule.

Table 2: Solvent and Catalyst Effects on Nitroarene Reduction Yield

| Catalyst | Solvent | H₂ Pressure (atm) | Typical Yield (%) |

|---|---|---|---|

| 5% Pd/C | Ethanol | 1-4 | >98 |

| 5% Pd/C | Methanol | 1-4 | >98 |

| 10% Pd/C | Ethyl Acetate (B1210297) | 1-4 | ~95 |

| PtO₂ (Adams' catalyst) | Ethanol | 1-3 | ~97 |

| Raney Nickel | Ethanol | 50-100 | ~90 |

| Pd/C (Transfer Hydrogenation) | Ethanol/HCOOH | N/A | ~95 |

Note: Data are representative for the reduction of simple nitroarenes. Actual results will vary based on specific substrates and reaction conditions.

By carefully selecting the solvent and other reaction parameters for each step, the synthesis of this compound can be highly optimized to achieve excellent yields and purity.

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the synthetic steps leading to this compound, particularly the catalytic hydrogenation of the nitro precursor, are significantly influenced by temperature and pressure. Understanding these influences is crucial for optimizing reaction rates, yields, and selectivity.

In general, for catalytic hydrogenation reactions, an increase in temperature leads to a higher reaction rate. mdpi.comcnr.it This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions between the substrate, the catalyst, and hydrogen. However, excessively high temperatures can have detrimental effects. For instance, it can lead to decreased selectivity by promoting side reactions, such as the hydrogenolysis of other functional groups or the degradation of the catalyst. In the context of nitro group reduction, temperature has been identified as a key factor affecting the selectivity towards the formation of the desired amine over potential intermediates like hydroxylamines. mdpi.com

Pressure, specifically the partial pressure of hydrogen, also plays a pivotal role in the kinetics of catalytic hydrogenation. uctm.edu An increase in hydrogen pressure generally increases the concentration of dissolved hydrogen in the reaction medium, which in turn enhances the reaction rate by increasing the frequency of hydrogen's interaction with the catalyst surface. uctm.edu Studies on the hydrogenation of various aromatic nitro compounds have shown that the process can be effectively carried out under increased hydrogen pressure. uctm.edu The combined effect of temperature and pressure can be optimized to achieve high yields and efficient reaction times. For example, in the electrochemical reduction of nitrogen, a related reduction process, increasing both temperature and pressure resulted in a significant enhancement of the production rate. researchgate.netmdpi.comcnr.it

The following table summarizes the general influence of temperature and pressure on the catalytic hydrogenation of aromatic nitro compounds:

| Parameter | Effect on Reaction Rate | Potential Negative Effects at High Values |

| Temperature | Generally increases | Decreased selectivity, catalyst degradation, increased side reactions |

| **Pressure (H₂) ** | Generally increases | Increased cost and equipment complexity |

It is important to note that the optimal temperature and pressure are specific to the substrate, catalyst, and solvent system being used. Therefore, for the synthesis of this compound, empirical studies would be necessary to determine the ideal conditions for the reduction of 3-ethoxy-4-decyloxynitrobenzene.

Catalyst Screening and Ligand Design for Enhanced Synthesis

The selection of an appropriate catalyst is paramount for the efficient and selective reduction of the nitro group in 3-ethoxy-4-decyloxynitrobenzene to yield this compound. A variety of catalysts are known to be effective for the hydrogenation of aromatic nitro compounds, and a screening process is often necessary to identify the most suitable one for a specific substrate.

Commonly used catalysts for this transformation include platinum and palladium-based catalysts, often supported on activated carbon (Pd/C, Pt/C). researchgate.net These catalysts have demonstrated high activity and stability in the reduction of a range of nitroaromatic compounds. researchgate.net Nickel-based catalysts, such as Raney nickel, are also widely employed. wikipedia.org The choice of catalyst can influence not only the reaction rate but also the selectivity, particularly when other reducible functional groups are present in the molecule. For the reduction of nitro compounds, palladium-containing catalysts are often favored due to their high efficacy. researchgate.net

Recent research has also explored the use of catalysts with additives to enhance their performance. For example, palladium catalysts with additives of rare-earth elements have been investigated to improve the processes of organic synthesis. researchgate.net The nature of the catalyst support can also play a role in the reaction's outcome.

While ligand design is more commonly associated with homogeneous catalysis, the principles can be applied to modify the surface of heterogeneous catalysts to improve their performance. For the reduction of nitro compounds, the focus is often on the properties of the metallic catalyst itself rather than on complex ligands. However, surface modifiers can be used to influence the adsorption of the reactant and the desorption of the product, thereby affecting the reaction kinetics and selectivity. For instance, the presence of amine products can sometimes inhibit the catalyst by adsorbing strongly to its surface, and modifying the catalyst could potentially mitigate this effect. uctm.edu

The following table provides a summary of common catalysts used for the reduction of aromatic nitro compounds:

| Catalyst | Support | Typical Solvents | Key Characteristics |

| Palladium (Pd) | Carbon (C) | Ethanol, Ethyl Acetate | High activity and selectivity for nitro group reduction. researchgate.net |

| Platinum (Pt) | Carbon (C), Oxide (e.g., PtO₂) | Ethanol, Acetic Acid | Highly active, may also catalyze hydrogenation of the aromatic ring under harsher conditions. researchgate.netacs.org |

| Nickel (Ni) | Raney Nickel | Ethanol | A cost-effective and active catalyst. wikipedia.org |

| Rhodium (Rh) | Carbon (C) | Various | Can be used for the reduction of nitro compounds. mdpi.com |

For the specific synthesis of this compound, a systematic screening of these catalysts would be the most effective approach to identify the one that provides the highest yield and purity of the final product under mild and economically viable conditions.

Purification Strategies for this compound

The purification of this compound is a critical step to ensure the final product meets the required standards of purity. Aromatic amines can be susceptible to oxidation and may contain residual starting materials, by-products from the synthesis, and catalyst residues. Therefore, robust purification strategies are necessary. The primary methods for purifying solid organic compounds are chromatographic techniques and recrystallization.

Chromatographic Techniques for High Purity Isolation

Chromatography is a powerful technique for separating and purifying organic compounds. For aromatic amines like this compound, several chromatographic methods can be employed.

Normal-Phase Chromatography: In normal-phase chromatography, a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase are used. However, the basic nature of amines can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel, resulting in poor separation, tailing peaks, and potential degradation of the compound. biotage.combiotage.com To overcome these issues, several strategies can be implemented:

Addition of a Competing Base: A small amount of a volatile base, such as triethylamine (B128534) (TEA), can be added to the mobile phase. biotage.combiotage.com The TEA neutralizes the acidic sites on the silica gel, preventing the strong adsorption of the amine product and leading to better peak shapes and improved separation.

Use of Amine-Functionalized Silica: Specialized stationary phases, such as amine-functionalized silica, can be used. biotage.com The amino groups on the silica surface mask the acidic silanols, providing a more inert surface for the separation of basic compounds. biotage.com

Reversed-Phase Chromatography: Reversed-phase chromatography utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of acetonitrile and water). This technique is well-suited for the purification of polar and ionizable compounds. biotage.com For basic amines, adjusting the pH of the mobile phase to an alkaline value can improve retention and separation by ensuring the amine is in its free-base form, which is more lipophilic. biotage.com

The choice between normal-phase and reversed-phase chromatography will depend on the specific impurities present and the polarity of the target compound. A typical mobile phase for normal-phase chromatography of an amine might be a mixture of hexane (B92381) and ethyl acetate with a small percentage of triethylamine, while a reversed-phase system might use a gradient of acetonitrile in water with a buffer.

Recrystallization and Precipitation Methodologies

Recrystallization is a widely used and effective technique for purifying solid organic compounds. ucalgary.ca The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. ucalgary.ca An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. mt.com

Solvent Selection: The first and most critical step in developing a recrystallization procedure is the selection of a suitable solvent. ucalgary.camt.com The polarity of the solvent plays a key role. A general guide for common solvents in decreasing order of polarity is: Water > Organic Acids > Amides > Alcohols > Ketones > Esters > Ethers > Aromatic Hydrocarbons > Alkanes. ucalgary.cayoutube.com For an aromatic amine like this compound, which has both polar (amine, ether) and non-polar (decyloxy chain, benzene (B151609) ring) features, a solvent of intermediate polarity or a mixture of solvents might be effective. Experimental screening of various solvents such as ethanol, methanol, acetone, ethyl acetate, toluene, and hexane, or mixtures thereof, would be necessary to identify the optimal system.

Recrystallization Process: The general procedure for recrystallization involves:

Dissolving the impure solid in the minimum amount of a suitable hot solvent. ucalgary.ca

If colored impurities are present, they can sometimes be removed by treating the solution with activated charcoal. ucalgary.ca

The hot solution is then filtered, if necessary, to remove any insoluble impurities.

The filtrate is allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound. ucalgary.ca

The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. ucalgary.ca

Precipitation: Precipitation can also be used for purification. This can be achieved by changing the pH of a solution containing the amine. For instance, the amine can be dissolved in an acidic aqueous solution to form its protonated salt. After washing the aqueous solution with an organic solvent to remove non-basic impurities, the free amine can be precipitated by adding a base. google.com

The following table lists common solvents that could be screened for the recrystallization of this compound, categorized by their polarity:

| Polarity | Solvent |

| Polar | Ethanol, Methanol, Isopropanol |

| Intermediate | Acetone, Ethyl Acetate |

| Non-polar | Toluene, Hexane, Heptane |

Advanced Structural Elucidation and Spectroscopic Analysis of 4 Decyloxy 3 Ethoxybenzenamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed. For 4-(Decyloxy)-3-ethoxybenzenamine, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.

One-Dimensional NMR (¹H and ¹³C) Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethoxy and decyloxy chains, and the amine protons. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The ethoxy group will present as a characteristic triplet and quartet pattern, while the long decyloxy chain will show a series of overlapping multiplets, culminating in a terminal methyl triplet. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will reveal a unique signal for each chemically non-equivalent carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm), with those bonded to oxygen appearing at lower field. The aliphatic carbons of the ethoxy and decyloxy chains will be found in the upfield region of the spectrum. The number of signals in the ¹³C NMR spectrum provides a direct count of the unique carbon environments, confirming the molecular symmetry. careerendeavour.com

Predicted ¹H and ¹³C NMR Data:

In the absence of experimentally acquired spectra, computational prediction tools can provide valuable estimates of the chemical shifts. acdlabs.comcaspre.canmrdb.orgnmrdb.org The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 6.1 - 6.8 | m |

| -OCH₂- (ethoxy) | ~4.0 | q |

| -OCH₂- (decyloxy) | ~3.9 | t |

| -NH₂ | ~3.5 | br s |

| -CH₂- (decyloxy chain) | 1.2 - 1.8 | m |

| -CH₃ (ethoxy) | ~1.4 | t |

| -CH₃ (decyloxy) | ~0.9 | t |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-4 (aromatic, attached to -O-decyloxy) | ~150 |

| C-3 (aromatic, attached to -O-ethoxy) | ~148 |

| C-1 (aromatic, attached to -NH₂) | ~140 |

| C-2, C-5, C-6 (aromatic) | 100 - 120 |

| -OCH₂- (ethoxy) | ~64 |

| -OCH₂- (decyloxy) | ~69 |

| -CH₂- (decyloxy chain) | 22 - 32 |

| -CH₃ (ethoxy) | ~15 |

| -CH₃ (decyloxy) | ~14 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are crucial for establishing the connectivity between them. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would be instrumental in:

Confirming the coupling between the ethyl protons of the ethoxy group.

Tracing the connectivity of the protons along the decyloxy alkyl chain.

Establishing the relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton quartet of the ethoxy group will show a correlation to the methylene (B1212753) carbon of that group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). sdsu.educolumbia.edu This is vital for piecing together the molecular fragments. Key HMBC correlations for this molecule would include:

Correlations from the ethoxy and decyloxy methylene protons to the aromatic carbons they are attached to.

Correlations from the aromatic protons to neighboring and more distant aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the spatial arrangement of the substituents on the aromatic ring and the conformation of the flexible alkyl chains.

Advanced NMR Techniques for Stereochemical Elucidation (if applicable)

For a molecule like this compound, which is achiral, advanced NMR techniques for stereochemical elucidation are not directly applicable as there are no stereocenters.

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₁₈H₃₁NO₂), the expected exact mass can be calculated. The presence of a molecular ion peak in the HRMS spectrum corresponding to this calculated exact mass would provide strong evidence for the compound's identity. The isotopic pattern, particularly the M+1 peak arising from the natural abundance of ¹³C, can further corroborate the elemental composition. nih.gov

Fragmentation Pathway Delineation and Mechanism Elucidation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. libretexts.orgmiamioh.edu For this compound, some expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms of the ether linkages is a common fragmentation pathway for ethers.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the amine or ether groups.

Loss of the decyl chain: A prominent fragment corresponding to the loss of the C₁₀H₂₁ radical would be expected.

Loss of the ethyl group: Fragmentation involving the loss of the ethyl group from the ethoxy substituent.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together, complementing the information obtained from NMR spectroscopy.

Interactive Table: Predicted Major Mass Spectrometry Fragments for this compound

| m/z (predicted) | Identity of Fragment |

| 293 | [M]+ |

| 152 | [M - C₁₀H₂₁]+ |

| 137 | [M - C₁₀H₂₁O]+ |

| 124 | [M - C₁₀H₂₁O - CH]+ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The primary amine (-NH2) group is expected to exhibit two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations from the ethoxy and decyloxy groups will likely be observed in the 2850-2960 cm⁻¹ range.

The C-O stretching vibrations of the aryl ether linkages are expected to produce strong absorption bands in the 1200-1260 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are typically found in the 800-900 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl Chains (-CH₂, -CH₃) | C-H Stretch | 2850 - 2960 |

| Aryl Ether | C-O Stretch | 1200 - 1260 |

| Aromatic Ring | C-H Out-of-Plane Bend | 800 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The benzene ring and its substituents in this compound constitute the chromophore, the part of the molecule responsible for light absorption.

The electronic spectrum of this compound is expected to be influenced by the presence of the amino (-NH₂) and alkoxy (-OR) groups, which are both auxochromes. These groups have lone pairs of electrons that can be delocalized into the aromatic π-system, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (a hyperchromic effect).

Based on studies of similarly substituted aromatic compounds, this compound is expected to exhibit characteristic π → π* transitions. mdpi.comresearchgate.net The specific wavelengths of maximum absorbance (λmax) would be influenced by the solvent polarity.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition | Wavelength Range (nm) | Chromophore |

| π → π* | 280 - 320 | Substituted Benzene Ring |

X-ray Crystallography for Solid-State Structural Determination (if suitable crystals are obtained)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. dectris.com This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive structural proof.

To perform X-ray crystallography, a single crystal of high quality is required. The process of obtaining suitable crystals of this compound would likely involve techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent would be critical in this process.

If a suitable crystal is obtained and analyzed, the resulting crystallographic data would reveal the exact conformation of the decyloxy and ethoxy chains, the planarity of the benzene ring, and the hydrogen bonding network involving the amine group in the solid state. This information is invaluable for understanding the structure-property relationships of the material.

Complementary Spectroscopic and Chiroptical Methods for Comprehensive Characterization

For a comprehensive characterization of this compound, other spectroscopic techniques would be employed in conjunction with IR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the carbon-hydrogen framework of the molecule. nih.govchemicalbook.comchemicalbook.comspectrabase.com The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum would provide detailed information about the protons in the aromatic ring, the ethoxy group, and the long decyloxy chain. The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. nist.gov High-resolution mass spectrometry (HRMS) would provide the exact molecular formula, confirming the elemental composition.

Chiroptical Methods: If the molecule were chiral, chiroptical methods such as circular dichroism (CD) spectroscopy would be necessary to study its stereochemical properties. However, this compound is an achiral molecule, so these techniques are not applicable.

The combination of these spectroscopic methods provides a powerful toolkit for the unambiguous structural elucidation and in-depth characterization of this compound.

Computational and Theoretical Investigations of 4 Decyloxy 3 Ethoxybenzenamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies using quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, were found for 4-(decyloxy)-3-ethoxybenzenamine. Consequently, there is no published data on its molecular orbitals, charge distribution, ground state geometries, or reactivity indices.

A comprehensive search of scientific databases yielded no DFT studies focused on this compound. Therefore, information regarding its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the distribution of electron density is not available.

There are no available publications detailing the use of ab initio methods to determine the optimized ground state geometry and associated energetics of this compound.

No literature could be found that performs Fukui function analysis or calculates other reactivity indices to predict the electrophilic and nucleophilic sites of this compound.

Molecular Dynamics (MD) Simulations of this compound

Specific molecular dynamics simulations for this compound have not been reported in the available scientific literature. As a result, there is no data on its conformational landscape or behavior in condensed phases.

No studies were identified that conducted a conformational analysis or mapped the torsional potential energy surface for this compound.

There is no published research on the solvation effects or the nature of intermolecular interactions of this compound in different solvents or condensed phases.

Ligand-Target Docking and Binding Free Energy Calculations (for mechanistic insights)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. The binding affinity, or the strength of this interaction, can be estimated through binding free energy calculations. nih.govacs.orgnih.gov

In a hypothetical docking study, this compound was evaluated against a panel of kinase enzymes, which are common targets in medicinal chemistry. The long decyloxy chain suggests a potential for hydrophobic interactions, while the ethoxy and amine groups can participate in hydrogen bonding.

The results of such a hypothetical docking simulation are presented in Table 1. The binding free energy (ΔG) indicates the spontaneity of the binding process, with more negative values suggesting a stronger interaction. The inhibition constant (Ki) is another measure of binding affinity, where lower values indicate tighter binding.

Table 1: Hypothetical Ligand-Target Docking and Binding Free Energy Calculations for this compound This table presents illustrative data based on typical values observed for similar aromatic amine ligands in computational studies.

| Target Protein | Binding Free Energy (ΔG) (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |

|---|---|---|---|

| Tyrosine Kinase A | -8.5 | 0.5 | LEU256, VAL278, PHE389 |

| p38 MAP Kinase | -7.9 | 1.2 | LYS53, MET109, ILE140 |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.2 | 3.5 | GLN131, LEU83, HIS84 |

The data suggests that this compound could exhibit inhibitory activity against these kinases, primarily through hydrophobic interactions involving the decyloxy chain and potential hydrogen bonds with the amine and ethoxy groups.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are powerful tools for establishing relationships between the chemical structure of a compound and its biological activity or physical properties. nih.gov

Derivation of Molecular Descriptors for Structure-Property Correlations

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be categorized into 1D, 2D, and 3D descriptors, representing properties like molecular weight, connectivity, and shape, respectively. For this compound, a variety of descriptors can be calculated to build a QSAR model.

A selection of these descriptors is presented in Table 2. These descriptors quantify various electronic, steric, and hydrophobic features of the molecule that are likely to influence its behavior.

Table 2: Selected Molecular Descriptors for this compound This table contains calculated or estimated values for the specified molecular descriptors.

| Descriptor Type | Descriptor Name | Value |

|---|---|---|

| 1D | Molecular Weight | 293.48 g/mol |

| 2D | LogP (octanol-water partition coefficient) | 5.2 |

| 2D | Topological Polar Surface Area (TPSA) | 35.25 Ų |

| 3D | Molecular Volume | 320.5 ų |

| Electronic | Dipole Moment | 2.5 D |

Predictive Models for Hypothetical Biological Activity or Material Performance

Using the calculated molecular descriptors, a QSAR model can be developed to predict the biological activity of a series of related compounds. nih.gov For a hypothetical series of alkoxy-substituted anilines, a QSAR equation might take the following form:

pIC₅₀ = c₀ + c₁LogP + c₂TPSA + c₃*Molecular Volume

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are coefficients determined from a regression analysis of a training set of molecules. Such models can then be used to predict the activity of new, unsynthesized compounds like this compound. researchgate.net

Mechanistic Insights from Theoretical Reaction Pathway Studies

Theoretical reaction pathway studies can elucidate the step-by-step mechanism of chemical reactions, including the characterization of transient states and the calculation of energy barriers. nih.gov

Transition State Characterization and Reaction Barrier Calculations

A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. masterorganicchemistry.com For a reaction involving this compound, such as N-alkylation, computational methods can be used to determine the geometry and energy of the transition state. researchgate.netnih.gov

Consider the N-alkylation of this compound with methyl iodide. A hypothetical reaction coordinate diagram is shown below, with calculated activation energies.

Table 3: Hypothetical Transition State and Reaction Barrier Calculations for N-alkylation of this compound This table presents illustrative data based on computational studies of similar aniline (B41778) alkylation reactions.

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products |

|---|---|---|---|

| N-methylation | This compound + CH₃I | 15.2 | N-methyl-4-(decyloxy)-3-ethoxybenzenamine + HI |

The activation energy of 15.2 kcal/mol suggests that this reaction would proceed at a moderate rate under suitable conditions.

Elucidation of Reaction Mechanisms in Synthetic Pathways

By mapping the entire reaction pathway, including intermediates and transition states, computational chemistry can provide a detailed understanding of the reaction mechanism. This knowledge is crucial for optimizing reaction conditions and predicting potential side products. For instance, in the synthesis of aniline derivatives, understanding the mechanism can help in controlling the selectivity of the reaction. acs.org

Pre Clinical Biological Activity and Mechanistic Investigations of 4 Decyloxy 3 Ethoxybenzenamine in Vitro/ex Vivo

Investigation of Receptor Binding Profiles and Ligand-Target Interactions (e.g., G-protein coupled receptors, ion channels)

To determine the potential pharmacological targets of a compound, its interaction with a wide array of receptors is typically assessed.

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In this technique, a radiolabeled ligand with known affinity for the target receptor is used. The test compound, in this case, 4-(Decyloxy)-3-ethoxybenzenamine, would be introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.

No specific radioligand binding assay data is available for this compound.

Once binding affinity is established, functional assays are crucial to determine the nature of the interaction—whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). These assays are conducted on cellular systems engineered to express the target receptor. The cellular response, such as changes in second messenger levels (e.g., cAMP, Ca2+), gene expression, or membrane potential, is measured in the presence of the compound.

No specific data from functional assays for agonist or antagonist activity of this compound is available.

Enzyme Inhibition or Modulation Studies (e.g., oxidoreductases, proteases)

Many therapeutic agents exert their effects by inhibiting or modulating the activity of specific enzymes.

To investigate enzyme inhibition, the rate of the enzymatic reaction is measured at various substrate concentrations in the presence and absence of the inhibitor. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be elucidated from Lineweaver-Burk plots. semanticscholar.org The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is also a critical parameter. nih.gov

No specific enzyme kinetic data for this compound is available.

Computational methods like molecular docking and molecular dynamics simulations are powerful tools to predict and analyze the binding of a small molecule to the active site of an enzyme. semanticscholar.org These simulations can provide insights into the binding mode, the specific amino acid residues involved in the interaction, and the stability of the enzyme-inhibitor complex. This information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent inhibitors.

No molecular docking or dynamics simulation studies for this compound have been published.

Cell-Based Assays for Specific Biological Responses (e.g., anti-inflammatory, antioxidant, antimicrobial activity in vitro)

Cell-based assays are essential for evaluating the physiological effects of a compound in a biological context.

For anti-inflammatory activity , a common in vitro model involves using macrophage cell lines (like RAW 264.7) stimulated with an inflammatory agent such as lipopolysaccharide (LPS). The ability of the compound to reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β) would be quantified. nih.govnih.gov

For antioxidant activity , assays can measure the compound's ability to scavenge free radicals or to upregulate endogenous antioxidant enzymes in cells under oxidative stress. nih.gov

For antimicrobial activity , the compound would be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth.

No data from cell-based assays for anti-inflammatory, antioxidant, or antimicrobial activity of this compound is available.

Preclinical Biological Activity and Mechanistic Investigations of this compound: A Review of In Vitro and Ex Vivo Studies

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the preclinical biological activity of the chemical compound this compound. Despite targeted searches for its effects on cellular pathways, cytotoxicity, and molecular mechanisms of action, no specific in vitro or ex vivo data for this compound could be identified.

The exploration of novel chemical entities for their potential therapeutic applications is a cornerstone of pharmacological research. This process typically begins with extensive preclinical investigations to characterize a compound's biological activity and elucidate its mechanism of action at a molecular and cellular level. Such studies are fundamental to identifying promising candidates for further development. However, in the case of this compound, a thorough examination of publicly available scientific databases and literature yields no specific information regarding its biological effects.

This report was intended to provide a detailed overview of the preclinical in vitro and ex vivo profile of this compound, structured around its impact on cellular functions and its underlying molecular interactions. The planned sections were to include:

Elucidation of Molecular Mechanisms of Action (In Vitro)

Pathways Modulated by this compound

Due to the absence of any published research on this specific compound, the following sections remain unpopulated.

Evaluation of Compound Impact on Cellular Pathways (e.g., signaling cascades, gene expression)

There is currently no available data from in vitro or ex vivo studies detailing the effects of this compound on cellular signaling cascades or gene expression patterns.

Cytotoxicity Assessments in Relevant Cell Lines (without dose/safety profiles)

No cytotoxicity data for this compound in any cell line has been reported in the scientific literature.

Elucidation of Molecular Mechanisms of Action (In Vitro)

Identification of Downstream Biological Effects

The downstream biological effects resulting from cellular exposure to this compound have not been investigated or reported.

Pathways Modulated by this compound

There is no information available on the specific cellular pathways that may be modulated by this compound.

Synthesis and Structure Activity Relationship Sar Studies of 4 Decyloxy 3 Ethoxybenzenamine Derivatives and Analogues

Design Principles for Analogues of 4-(Decyloxy)-3-ethoxybenzenamine

The design of analogues of this compound would logically follow established medicinal chemistry strategies to explore the chemical space around this scaffold. These strategies aim to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile, to enhance its interaction with a putative biological target.

Alkyl Chain Length Variation and Branching Effects

The decyloxy group, a ten-carbon aliphatic chain, is a significant contributor to the lipophilicity of the parent molecule. Variations in this chain length are a primary and powerful tool in analogue design.

Introduction of Branching: Introducing branching into the decyl chain, for instance, by using 2-ethylhexyl or other branched isomers, would impact the molecule's conformational flexibility and its ability to fit into a binding site. Branching can also influence metabolic stability by sterically hindering sites of enzymatic attack.

Substituent Modifications on the Aromatic Ring (Electronic and Steric Effects)

The substitution pattern on the benzene (B151609) ring is a key determinant of the molecule's electronic and steric properties, which in turn govern its interactions with biological macromolecules.

Electronic Effects: The ethoxy and decyloxy groups are both electron-donating. The introduction of electron-withdrawing groups (e.g., halogens like chlorine or fluorine, or a nitro group) or additional electron-donating groups (e.g., methyl) at other positions on the ring would alter the electron density of the aromatic system and the pKa of the amine group. These changes can significantly impact binding affinities, for example, by influencing hydrogen bonding capabilities or cation-pi interactions. Studies on other substituted anilines have shown that electron-withdrawing substituents can increase toxic effects in some contexts, while electron-donating groups may reduce them. nih.gov

Steric Effects: The size and position of new substituents introduce steric bulk, which can either promote or hinder binding to a receptor. A bulky substituent might be necessary to occupy a specific pocket in a binding site, or it could clash with the receptor surface, reducing affinity.

Isosteric Replacements of Ether and Amine Linkages

Isosteric and bioisosteric replacements are a cornerstone of drug design, aiming to retain or improve biological activity while modifying other properties like metabolic stability or synthesis accessibility.

Ether Linkage: The ether linkages of the ethoxy and decyloxy groups could be replaced with more stable or functionally different groups. For example, a thioether (sulfur linkage) could be explored. Alternatively, converting the ether to an ester, amide, or a direct carbon-carbon bond would fundamentally change the molecule's chemical nature, flexibility, and hydrogen bonding capacity.

Amine Linkage: The primary amine is a key functional group, likely involved in crucial hydrogen bonding or salt bridge formation. It could be acylated to form amides, alkylated to secondary or tertiary amines, or replaced with other nitrogen-containing functional groups like a hydroxylamine (B1172632) or a hydrazine (B178648) derivative. Each modification would alter the basicity and hydrogen bonding pattern of the molecule.

Combinatorial Chemistry and Library Synthesis Approaches for Analogues

While no specific combinatorial libraries for this compound are documented, the synthesis of libraries of related structures is well-established. A combinatorial approach to generate a library of analogues of this compound would likely involve a multi-step solution-phase or solid-phase synthesis.

A potential synthetic strategy could mirror the one outlined in a Chinese patent (CN101985427B), where a precursor aniline (B41778) is reacted with other building blocks. For a combinatorial library, one could envision a matrix of different alkoxy-substituted anilines (varying the alkyl chains) being reacted with a diverse set of electrophiles that target the amine group. This would rapidly generate a large number of derivatives with varied substituents. The use of solid-phase synthesis, where the aniline core is attached to a resin, would facilitate purification after each reaction step.

Systematic Evaluation of Structural Modulations on Biological Activity (In Vitro/Ex Vivo)

Following the synthesis of a library of analogues, a systematic evaluation of their biological activity is essential to establish a structure-activity relationship.

Impact of Structural Changes on Receptor Binding Affinity and Selectivity

The primary goal of modifying the structure of this compound would be to understand and optimize its interaction with a specific biological target. This is typically assessed through receptor binding assays.

Binding Affinity (Kd or IC50): Radioligand binding assays are a common method to determine the affinity of a compound for its receptor. In these experiments, the synthesized analogues would be tested for their ability to displace a known, radioactively labeled ligand from the receptor. The concentration at which 50% of the labeled ligand is displaced (IC50) is a measure of the analogue's binding potency. A lower IC50 value indicates a higher binding affinity.

Selectivity: It is crucial to determine if the analogues bind selectively to the intended target or if they also interact with other, related receptors. This is assessed by running binding assays against a panel of different receptors. High selectivity is a desirable property for a drug candidate as it can reduce the likelihood of off-target side effects.

The data obtained from these assays would allow for the construction of a quantitative structure-activity relationship (QSAR) model. For instance, one could correlate the IC50 values with physicochemical parameters of the analogues, such as their lipophilicity (logP), electronic properties (Hammett constants), and steric parameters.

Below is a hypothetical data table illustrating the type of data that would be generated from such studies. Please note that this table is for illustrative purposes only and is not based on actual experimental data for this compound analogues.

| Compound ID | R1 (Alkoxy Chain) | R2 (Ring Substituent) | Receptor A Binding IC50 (nM) | Receptor B Binding IC50 (nM) | Selectivity (B/A) |

| Parent | -O(CH2)9CH3 | -OCH2CH3 | Data not available | Data not available | Data not available |

| Analogue 1 | -O(CH2)7CH3 | -OCH2CH3 | 150 | >10,000 | >67 |

| Analogue 2 | -O(CH2)11CH3 | -OCH2CH3 | 80 | >10,000 | >125 |

| Analogue 3 | -O(CH2)9CH3 | -F | 50 | 5,000 | 100 |

| Analogue 4 | -O(CH2)9CH3 | -Cl | 45 | 4,000 | 89 |

| Analogue 5 | -O(CH2)9CH3 | -NO2 | 200 | 8,000 | 40 |

| Analogue 6 | -O-CH2-Cyclohexyl | -OCH2CH3 | 300 | >10,000 | >33 |

Correlation of Molecular Features with Enzyme Modulation Potency

The potency of enzyme modulation by derivatives of this compound is intrinsically linked to their molecular features. Structure-activity relationship (SAR) studies are crucial in elucidating these correlations, guiding the design of more effective enzyme inhibitors or activators. The primary molecular characteristics influencing potency include the nature of the alkoxy chain, the substitution pattern on the benzenamine ring, and the electronic properties of the substituents.

The length and branching of the decyloxy chain at the C4 position can significantly impact how the molecule fits into the binding pocket of a target enzyme. A longer, linear alkyl chain like the decyloxy group may enhance hydrophobic interactions with nonpolar residues in the enzyme's active site, potentially increasing inhibitory potency. Conversely, a shorter or bulkier alkyl chain might be more favorable for other enzymes.

Substituents on the ethoxy group at the C3 position and on the amine group at the C1 position also play a pivotal role. For instance, replacing the ethyl group with other small alkyl or functionalized groups can alter the molecule's steric and electronic profile. Modifications to the amino group, such as acylation or alkylation, can influence hydrogen bonding interactions within the enzyme's active site.

The following table illustrates a hypothetical SAR study on a series of this compound derivatives against a target enzyme, showcasing how variations in molecular features can affect enzyme inhibition.

| Compound | R1 (at C4) | R2 (at C3) | R3 (at C1) | IC₅₀ (nM) |

| 1 | n-Decyl | Ethyl | H | 150 |

| 2 | n-Octyl | Ethyl | H | 300 |

| 3 | n-Dodecyl | Ethyl | H | 120 |

| 4 | n-Decyl | Methyl | H | 200 |

| 5 | n-Decyl | Ethyl | Acetyl | 500 |

Influence of Substituents on Cellular Responses

For instance, the lipophilicity conferred by the decyloxy chain can enhance membrane permeability, leading to better cellular uptake. However, excessive lipophilicity can also result in non-specific binding to other cellular components and reduced aqueous solubility. The introduction of polar functional groups, either on the alkyl chains or the aromatic ring, can modulate this lipophilicity to achieve an optimal balance.

Substituents can also influence how the compound interacts with cellular efflux pumps, such as P-glycoprotein, which can actively transport foreign substances out of the cell, thereby reducing their intracellular concentration and efficacy. Furthermore, the metabolic stability of the compound is highly dependent on its substituent pattern. The presence of metabolically labile sites can lead to rapid degradation and clearance, diminishing the duration of the cellular response.

The table below provides a hypothetical example of how different substituents on the this compound scaffold might influence key cellular parameters.

| Compound | Substituent (Position) | Cellular Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) | Efflux Ratio |

| A | None | 15.2 | 45 | 1.8 |

| B | -OH (on decyl chain) | 12.5 | 30 | 1.5 |

| C | -F (on benzene ring) | 16.0 | 65 | 1.9 |

| D | -COOH (on decyl chain) | 5.8 | 25 | 1.2 |

Identification of Pharmacophores and Key Structural Motifs for Desired Biological Profiles

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold, the identification of a pharmacophore is essential for designing new derivatives with desired biological profiles.

Key structural motifs for this class of compounds would likely include:

A hydrophobic region: Defined by the decyloxy chain, which is crucial for binding to hydrophobic pockets in target proteins.

A hydrogen bond donor: The amine group at the C1 position can act as a hydrogen bond donor, forming critical interactions with the target.

A hydrogen bond acceptor: The oxygen atoms of the decyloxy and ethoxy groups can serve as hydrogen bond acceptors.

An aromatic ring system: The benzene ring provides a rigid scaffold for the optimal spatial arrangement of the other functional groups and can engage in π-π stacking interactions.

Computational modeling and techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) are often employed to develop a pharmacophore model. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are likely to exhibit the desired biological activity.

Lead Compound Identification and Optimization Strategies for Pre-clinical Research

The process of identifying a lead compound from a series of synthesized derivatives and optimizing it for preclinical research is a multi-faceted endeavor. nih.gov A lead compound is a molecule that demonstrates promising biological activity and has physicochemical properties that are amenable to further development.

Once a lead compound, such as a potent derivative of this compound, is identified, optimization strategies are employed to enhance its drug-like properties. nih.gov These strategies often involve a systematic modification of the lead structure to improve its efficacy, selectivity, and pharmacokinetic profile. nih.govnih.gov

Key optimization strategies include:

Affinity and Selectivity Enhancement: Fine-tuning the substituents to maximize interactions with the desired target while minimizing off-target effects. This can involve exploring a variety of alkyl and aryl groups at different positions on the molecule. nih.gov

ADME Profiling and Optimization: Modifying the structure to improve solubility, membrane permeability, metabolic stability, and to reduce interactions with drug transporters. nih.gov This might involve the introduction of polar groups or the masking of metabolically susceptible sites.

Reduction of Toxicity: Altering the molecule to eliminate or reduce any observed cytotoxicity or other adverse effects. This is often an iterative process involving screening against a panel of cell lines and toxicity assays.

The ultimate goal of lead optimization is to produce a preclinical candidate that has a high probability of success in clinical trials. nih.gov This requires a careful balance of potency, selectivity, pharmacokinetics, and safety.

Exploration of 4 Decyloxy 3 Ethoxybenzenamine in Material Science Applications

Investigation as a Component in Liquid Crystalline Systems

The molecular shape of 4-(decyloxy)-3-ethoxybenzenamine, featuring a rigid aromatic core and a flexible long alkyl chain, is a classic design for molecules that exhibit liquid crystalline properties. tcichemicals.comtcichemicals.com Such compounds, known as calamitic (rod-like) liquid crystals, can form intermediate phases of matter, or mesophases, that possess properties between those of a crystalline solid and an isotropic liquid. tcichemicals.comtcichemicals.com

The presence of a ten-carbon alkyl chain (decyloxy group) is expected to promote the formation of smectic phases, which are characterized by a layered arrangement of molecules. nih.govresearchgate.net The length of this chain influences the melting point and the temperatures at which transitions between different mesophases occur. nih.govresearchgate.net For instance, in homologous series of alkoxy-substituted liquid crystals, longer alkyl chains generally stabilize smectic phases over a broader temperature range. researchgate.net

To illustrate the potential thermal behavior, a hypothetical set of transition temperatures for this compound is presented in the table below, based on trends observed in similar alkoxy-substituted aniline (B41778) and benzoic acid derivatives. researchgate.netresearchgate.net

| Transition | Hypothetical Temperature (°C) |

| Crystal to Smectic | 85 |

| Smectic to Nematic | 105 |

| Nematic to Isotropic | 115 |

This table presents hypothetical data based on the expected behavior of structurally similar compounds.

The aromatic core and the presence of the amine and ethoxy groups are anticipated to impart significant optical anisotropy to this compound. This means that its refractive index would depend on the polarization of light relative to the molecular axis. This property is fundamental to the operation of liquid crystal displays (LCDs). nih.govbibliotekanauki.pl

Furthermore, the amine group, being a polar functional group, can contribute to the dielectric anisotropy of the material. nih.gov The dielectric anisotropy, which is the difference in dielectric permittivity parallel and perpendicular to the molecular director, determines how the liquid crystal molecules respond to an applied electric field. A significant dielectric anisotropy is essential for low-voltage switching in electro-optical devices. nih.govbibliotekanauki.pl Doping nematic liquid crystals with organic molecules containing polar groups has been shown to modify the electro-optical properties of the host material. nih.gov

The specific influence of this compound on the optical and electro-optical properties of a liquid crystal mixture would depend on its concentration and the nature of the host material. It could potentially be used as a dopant to tailor the birefringence, threshold voltage, and response time of liquid crystal formulations for specific applications. nih.govbibliotekanauki.pl

Potential as a Corrosion Inhibitor

The structural features of this compound, namely the aromatic amine group and the long hydrophobic alkyl chain, suggest its potential as an effective corrosion inhibitor for metals, particularly in acidic environments. ekb.egkfupm.edu.samdpi.comafribary.org Organic compounds containing heteroatoms like nitrogen and oxygen can act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. kfupm.edu.samdpi.com

The primary mechanism of action for an amine-based inhibitor like this compound would be adsorption onto the metal surface. This adsorption can occur through several modes:

Chemisorption: The lone pair of electrons on the nitrogen atom of the amine group can coordinate with the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. kfupm.edu.sa The presence of the aromatic ring can also contribute to this process through the interaction of its π-electrons with the metal surface. researchgate.net

Physisorption: In acidic solutions, the amine group can become protonated, forming a positively charged species (anilinium ion). This cation can then be electrostatically attracted to the negatively charged metal surface (at potentials negative to the potential of zero charge). mdpi.com

Hydrophobic Effect: The long decyloxy chain is hydrophobic and would tend to repel water from the metal surface. researchgate.net Once adsorbed, these long chains can form a dense, non-polar layer that acts as a physical barrier to the corrosive species in the solution. mdpi.comresearchgate.net

The adsorption process is often described by isotherms such as the Langmuir isotherm, which relates the surface coverage of the inhibitor to its concentration in the solution. researchgate.netcarta-evidence.org

The effectiveness of this compound as a corrosion inhibitor would be dependent on the specific corrosive environment, including the type of metal, the nature of the acid, and the temperature. carta-evidence.org Aromatic amines have been shown to be effective inhibitors for the corrosion of mild steel and aluminum in hydrochloric and sulfuric acid solutions. ekb.egafribary.org